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Introduction
Ovarian cancer remains a significant challenge in oncology due to its high mortality rate, which

is often attributed to late-stage diagnosis when the disease has already metastasized.[1][2] Cell

invasion is a critical step in the metastatic cascade, involving the degradation of the

extracellular matrix (ECM) by cancer cells.[2][3] Understanding the molecular mechanisms of

ovarian cancer cell invasion and identifying novel inhibitory compounds are paramount for

developing effective anti-metastatic therapies.

The C16Y peptide, a derivative of the laminin γ1 chain, has emerged as a promising anti-

cancer agent.[4] It functions by targeting αvβ3 and α5β1 integrins, which are cell surface

receptors that play a crucial role in cell adhesion, migration, and invasion.[4][5] By binding to

these integrins, C16Y can disrupt the signaling pathways that promote cancer cell invasion and

angiogenesis.[5][6] A modified form of the peptide, DEAP-C16Y, has been shown to inhibit

tumor cell invasion by decreasing the formation of invadopodia, which are actin-rich protrusions

that degrade the ECM.[5][6] This application note provides a detailed protocol for utilizing the

C16Y peptide to study and potentially inhibit ovarian cancer cell invasion.

Signaling Pathways in Ovarian Cancer Cell Invasion
The invasion of ovarian cancer cells is a complex process regulated by a network of

interconnected signaling pathways. Several of these pathways are known to be influenced by
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integrin signaling, making them relevant to the mechanism of action of C16Y.

Key signaling pathways implicated in ovarian cancer invasion include:

PI3K/Akt Pathway: This pathway is frequently hyperactivated in ovarian cancer and plays a

central role in cell survival, proliferation, and invasion.[7][8] Activation of this pathway can be

triggered by integrin engagement with the ECM.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell

proliferation and invasion in ovarian cancer.[7][8] Like the PI3K/Akt pathway, it can be

activated downstream of integrin signaling.

NF-κB Pathway: Constitutive activation of the NF-κB pathway is associated with tumor

invasion and chemoresistance in ovarian cancer.[9] It regulates the expression of genes

involved in inflammation, cell survival, and invasion.

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in

increased cell adhesion, migration, and invasion in certain types of ovarian cancer.[1][7]

Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway has been

shown to promote ovarian cancer cell proliferation, mobility, and invasiveness.[10]

The C16Y peptide, by targeting integrins, can potentially modulate these downstream signaling

pathways, thereby inhibiting the invasive phenotype of ovarian cancer cells.
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Proposed signaling pathway of C16Y in ovarian cancer cell invasion.
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Experimental Protocols
Matrigel Invasion Assay
The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of

cancer cells.[11][12][13] This protocol has been adapted for studying the effect of the C16Y
peptide on ovarian cancer cell invasion.

Materials:

Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)

C16Y peptide (and a scrambled peptide control)

Matrigel Basement Membrane Matrix

Transwell inserts (8 µm pore size) for 24-well plates

Cell culture medium (e.g., RPMI-1640 or DMEM)

Fetal Bovine Serum (FBS)

Bovine Serum Albumin (BSA)

Calcein AM

4% Paraformaldehyde (PFA)

Crystal Violet stain

Cotton swabs

Protocol:

Preparation of Matrigel-Coated Inserts:

1. Thaw Matrigel on ice overnight at 4°C.
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2. Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell

culture medium.

3. Add 50-100 µl of the diluted Matrigel solution to the upper chamber of the Transwell

inserts.

4. Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

Cell Preparation and Seeding:

1. Culture ovarian cancer cells to 70-80% confluency.

2. Harvest the cells using trypsin-EDTA and wash with serum-free medium.

3. Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x

10^5 cells/ml.

4. Pre-treat the cells with various concentrations of C16Y peptide (e.g., 10, 50, 100 µM) or a

scrambled peptide control for 1 hour at 37°C.

Invasion Assay:

1. Add 500 µl of cell culture medium containing 10% FBS (as a chemoattractant) to the lower

chamber of the 24-well plate.

2. Add 200 µl of the pre-treated cell suspension to the upper chamber of the Matrigel-coated

inserts.

3. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

Quantification of Invaded Cells:

1. After incubation, carefully remove the non-invaded cells from the upper surface of the

insert with a cotton swab.

2. Fix the invaded cells on the lower surface of the membrane with 4% PFA for 10 minutes.

3. Stain the cells with 0.5% Crystal Violet for 20 minutes.
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4. Wash the inserts with PBS and allow them to air dry.

5. Count the number of invaded cells in at least five random microscopic fields per insert.

Preparation Assay Quantification
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Experimental workflow for the Matrigel invasion assay.

Data Presentation
Quantitative data from the Matrigel invasion assay should be presented in a clear and

organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of C16Y Peptide on Ovarian Cancer Cell Invasion

Treatment
Group

C16Y
Concentration
(µM)

Mean Number
of Invaded
Cells (per
field)

Standard
Deviation

% Inhibition of
Invasion

Control

(Untreated)
0 150 ± 12 0%

Scrambled

Peptide
100 145 ± 15 3.3%

C16Y 10 110 ± 9 26.7%

C16Y 50 65 ± 7 56.7%

C16Y 100 30 ± 5 80.0%

Table 2: Statistical Analysis of C16Y-Mediated Inhibition of Invasion
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Comparison p-value Significance

Control vs. Scrambled Peptide > 0.05 Not Significant

Control vs. C16Y (10 µM) < 0.05 Significant

Control vs. C16Y (50 µM) < 0.01 Highly Significant

Control vs. C16Y (100 µM) < 0.001 Highly Significant

Conclusion
The C16Y peptide represents a promising therapeutic agent for targeting ovarian cancer cell

invasion. The protocols and information provided in this application note offer a framework for

researchers to investigate the efficacy and mechanism of action of C16Y in pre-clinical models

of ovarian cancer. By elucidating the impact of C16Y on key signaling pathways and invasive

processes, these studies can contribute to the development of novel anti-metastatic strategies

for this deadly disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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